Bz-Camp

Descripción general

Descripción

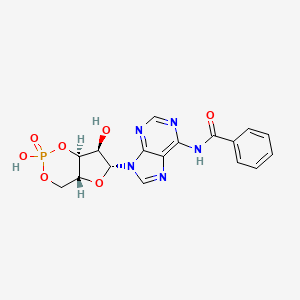

N6-benzoil-AMP cíclico (sal sódica) es un análogo sintético del monofosfato cíclico de adenosina (AMPc), un segundo mensajero crucial en varios procesos biológicos. Este compuesto es conocido por su activación selectiva de la proteína quinasa A (PKA) sobre las proteínas de intercambio activadas por AMPc (Epac1 y Epac2). La sustitución de un grupo benzoilo en la posición N6 del anillo de adenina mejora su lipofilicidad y permeabilidad de la membrana, convirtiéndolo en una herramienta valiosa en la investigación bioquímica .

Aplicaciones Científicas De Investigación

N6-benzoil-AMP cíclico (sal sódica) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la activación de la proteína quinasa A y sus efectos posteriores.

Biología: Este compuesto se emplea en estudios de señalización celular para investigar el papel del AMPc en varios procesos celulares.

Medicina: La investigación que involucra N6-benzoil-AMP cíclico (sal sódica) incluye estudios sobre sus posibles efectos terapéuticos en enfermedades donde la señalización de AMPc se interrumpe.

Mecanismo De Acción

N6-benzoil-AMP cíclico (sal sódica) ejerce sus efectos mediante la activación selectiva de la proteína quinasa A. Se une a las subunidades reguladoras de la proteína quinasa A, provocando un cambio conformacional que libera las subunidades catalíticas. Estas subunidades catalíticas luego fosforilan las proteínas diana, lo que lleva a diversas respuestas celulares. El grupo benzoilo mejora la lipofilicidad y la permeabilidad de la membrana del compuesto, lo que le permite entrar en las células de manera eficiente y ejercer sus efectos .

Análisis Bioquímico

Biochemical Properties

Bz-Camp plays a crucial role in biochemical reactions by acting as a second messenger in signal transduction pathways. It interacts with several enzymes, proteins, and other biomolecules, including cAMP-dependent protein kinase (PKA), exchange protein directly activated by cAMP (Epac), and cyclic nucleotide-gated ion channels. The interaction between this compound and PKA leads to the activation of PKA, which then phosphorylates various target proteins, thereby modulating their activity. Additionally, this compound binds to Epac, leading to the activation of the small GTPase Rap1, which is involved in various cellular processes such as cell adhesion and proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the cAMP/PKA signaling pathway, leading to the phosphorylation of cAMP-response element-binding protein (CREB), which in turn regulates the expression of genes involved in cell growth, differentiation, and survival. Moreover, this compound has been shown to enhance glucose uptake and metabolism in certain cell types, thereby influencing cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of cAMP-dependent protein kinase (PKA) and exchange protein directly activated by cAMP (Epac). Upon binding to PKA, this compound induces a conformational change that activates the kinase, allowing it to phosphorylate target proteins. This phosphorylation event leads to changes in the activity of these proteins, thereby modulating various cellular processes. Similarly, this compound binding to Epac activates the small GTPase Rap1, which plays a role in cell adhesion, proliferation, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that the effects of this compound on cellular function can persist for several hours, but prolonged exposure may lead to desensitization of cAMP signaling pathways. Additionally, long-term studies have indicated that this compound can have sustained effects on gene expression and cellular metabolism, although these effects may diminish over time due to degradation and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively activate cAMP signaling pathways without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including disruption of cellular homeostasis and apoptosis. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects. Therefore, careful dosage optimization is essential when using this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a second messenger in cAMP signaling. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP, and phosphodiesterases, which degrade cAMP to AMP. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes through PKA-mediated phosphorylation. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is also transported by specific cAMP transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as it needs to be localized to specific sites to interact with its target proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can be localized to the nucleus, where it can influence gene expression by activating CREB. Additionally, this compound can be directed to the plasma membrane, where it can interact with membrane-associated proteins and ion channels. The precise localization of this compound within cells is essential for its ability to modulate various cellular processes .

Métodos De Preparación

La síntesis de N6-benzoil-AMP cíclico (sal sódica) implica la benzoilación del monofosfato cíclico de adenosina. La reacción generalmente requiere el uso de cloruro de benzoilo en presencia de una base como el hidróxido de sodio. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la sustitución selectiva en la posición N6. El producto se purifica luego mediante cristalización o liofilización para obtener la forma de sal sódica .

Los métodos de producción industrial para N6-benzoil-AMP cíclico (sal sódica) no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de equipos de síntesis automatizados y técnicas avanzadas de purificación para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

N6-benzoil-AMP cíclico (sal sódica) experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

Reducción: Las reacciones de reducción son menos comunes para este compuesto debido a la estabilidad del grupo benzoilo.

Sustitución: El grupo benzoilo puede sustituirse bajo ciertas condiciones, lo que lleva a la formación de diferentes análogos. Los reactivos comunes para las reacciones de sustitución incluyen nucleófilos como aminas o tioles.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina podría producir un análogo de N6-amino-AMP cíclico .

Comparación Con Compuestos Similares

N6-benzoil-AMP cíclico (sal sódica) es único debido a su activación selectiva de la proteína quinasa A y su mayor permeabilidad de la membrana. Los compuestos similares incluyen:

Monofosfato cíclico de adenosina (AMPc): El análogo natural, que activa tanto la proteína quinasa A como las proteínas de intercambio activadas por AMPc.

8-Bromo-monofosfato cíclico de adenosina: Otro análogo de AMPc con diferentes propiedades de selectividad y estabilidad.

N6-Fenil-monofosfato cíclico de adenosina: Un análogo similar con una sustitución de grupo fenilo, que ofrece diferentes perfiles de activación y permeabilidad de la membrana.

La singularidad del N6-benzoil-AMP cíclico (sal sódica) radica en su activación selectiva de la proteína quinasa A y su mejor absorción celular debido al grupo benzoilo .

Propiedades

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?

A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.

Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?

A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.

Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?

A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.

Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?

A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.

A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)